molecular formula C7H8ClIN2 B8224241 3-Iodobenzamidine hydrochloride

3-Iodobenzamidine hydrochloride

Cat. No.: B8224241
M. Wt: 282.51 g/mol
InChI Key: BFKQPNRKDYZRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodobenzamidine hydrochloride: is an organic compound with the molecular formula C7H7IN2·HCl. It is a derivative of benzamidine, where the benzene ring is substituted with an iodine atom at the third position. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodobenzamidine hydrochloride typically involves the iodination of benzamidine. One common method is the reaction of benzamidine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Iodobenzamidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding imidazoles or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted benzamidines with various functional groups.

    Oxidation Reactions: Products include imidazoles and other heterocyclic compounds.

    Reduction Reactions: Products include primary amines and other reduced derivatives.

Scientific Research Applications

Chemistry: 3-Iodobenzamidine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, it is used as a ligand in the study of enzyme inhibition and protein-ligand interactions.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Iodobenzamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction.

Comparison with Similar Compounds

    3-Iodobenzylamine hydrochloride: Similar in structure but with an amine group instead of an amidine group.

    3-Iodobenzamide: Contains an amide group instead of an amidine group.

Uniqueness: 3-Iodobenzamidine hydrochloride is unique due to its specific substitution pattern and the presence of the amidine group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-iodobenzenecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H3,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKQPNRKDYZRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ammonia gas was bubbled into an ice-cold suspension of the product (1.00 g, 3.21 mmol) from Step A in 20 mL of absolute ethanol for 20 min. The resultant clear solution was allowed to warm to room temperature and stirred for 48 h. The reaction mixture was then concentrated under reduced pressure, and the residue was triturated with diethyl ether. The supernatant was decanted, and the residual gummy product was dried in vacuo to afford the title compound as white foam.
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